molecular formula C8H8ClO3P B8039451 2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane

2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane

Cat. No.: B8039451
M. Wt: 218.57 g/mol
InChI Key: OFNCEXFWACBQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane is a chemical compound known for its unique structure and reactivity. It is a member of the dioxaphospholane family, which are cyclic phosphates. This compound is characterized by the presence of a chloro-phenoxy group attached to a dioxaphospholane ring, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane typically involves the reaction of 4-chlorophenol with a suitable phosphorus-containing reagent. One common method includes the reaction of 4-chlorophenol with phosphorus trichloride in the presence of a base, followed by cyclization to form the dioxaphospholane ring. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The industrial methods also incorporate purification steps such as distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and alcohols.

    Oxidation Reactions: The compound can be oxidized to form phosphates and phosphonates.

    Reduction Reactions: Reduction can lead to the formation of phosphines and other reduced phosphorus species.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of phenoxy-substituted phosphates.

    Oxidation: Formation of phosphates and phosphonates.

    Reduction: Formation of phosphines and related compounds.

Scientific Research Applications

2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.

    Biology: Employed in the modification of biomolecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane involves its ability to act as a phosphorylating agent. It can transfer its phosphorus-containing group to nucleophiles, leading to the formation of new phosphorus-oxygen or phosphorus-nitrogen bonds. This reactivity is crucial in many of its applications, particularly in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3,2-dioxaphospholane
  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • 2-Phenoxy-1,3,2-dioxaphospholane

Uniqueness

2-(4-Chloro-phenoxy)-[1,3,2]dioxaphospholane is unique due to the presence of the chloro-phenoxy group, which imparts distinct reactivity and properties compared to other dioxaphospholanes. This uniqueness makes it particularly valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-(4-chlorophenoxy)-1,3,2-dioxaphospholane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClO3P/c9-7-1-3-8(4-2-7)12-13-10-5-6-11-13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNCEXFWACBQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COP(O1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.